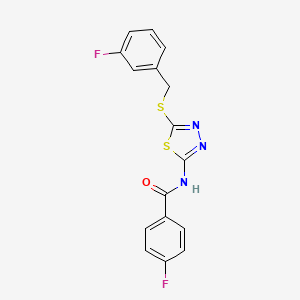

N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-(3-Fluorbenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorbenzamid ist eine Verbindung, die zur Klasse der Thiadiazol-Derivate gehört. Thiadiazole sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden ausgiebig auf ihre potenziellen Anwendungen in der pharmazeutischen Chemie untersucht. Diese spezielle Verbindung weist einen Thiadiazolring auf, der mit Fluorbenzylthio- und Fluorbenzamidgruppen substituiert ist, was zu seinen einzigartigen chemischen und biologischen Eigenschaften beitragen kann.

Herstellungsmethoden

Die Synthese von N-(5-(3-Fluorbenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorbenzamid umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Thiadiazolrings: Der Thiadiazolring kann durch Reaktion eines Hydrazinderivats mit Schwefelkohlenstoff und einer geeigneten halogenierten Verbindung unter basischen Bedingungen synthetisiert werden.

Einführung der Fluorbenzylthiogruppe: Das Thiadiazol-Zwischenprodukt wird dann in Gegenwart einer Base mit 3-Fluorbenzylbromid umgesetzt, um die Fluorbenzylthiogruppe einzuführen.

Bildung der Fluorbenzamidgruppe: Schließlich wird die Verbindung mit 4-Fluorbenzoylchlorid umgesetzt, um das gewünschte N-(5-(3-Fluorbenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorbenzamid zu bilden

Chemische Reaktionsanalyse

N-(5-(3-Fluorbenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorbenzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, wodurch möglicherweise der Thiadiazolring oder die Amidgruppe reduziert werden.

Wissenschaftliche Forschungsanwendungen

Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in der organischen Synthese verwendet.

Biologie: Sie hat sich als potenzieller Thrombozytenaggregationshemmer gezeigt und hemmt die Thrombozytenaggregation in vitro.

Medizin: Die Verbindung wird auf ihre potenziellen therapeutischen Anwendungen untersucht, darunter ihre Verwendung als Antikonvulsivum und Antitumormittel.

Wirkmechanismus

Der Wirkmechanismus von N-(5-(3-Fluorbenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorbenzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Beispielsweise kann es als Thrombozytenaggregationshemmer den Cyclooxygenase-Weg hemmen, die Produktion von Thromboxan A2 reduzieren und so die Thrombozytenaggregation verhindern. Als Antikonvulsivum kann es den Spiegel von Gamma-Aminobuttersäure (GABA) im Gehirn erhöhen, die inhibitorische Neurotransmission verstärken und Krampfanfälle reduzieren.

Vorbereitungsmethoden

The synthesis of N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a hydrazine derivative with carbon disulfide and an appropriate halogenated compound under basic conditions.

Introduction of the Fluorobenzylthio Group: The thiadiazole intermediate is then reacted with 3-fluorobenzyl bromide in the presence of a base to introduce the fluorobenzylthio group.

Formation of the Fluorobenzamide Group: Finally, the compound is reacted with 4-fluorobenzoyl chloride to form the desired this compound

Analyse Chemischer Reaktionen

N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiadiazole ring or the amide group.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: It has shown potential as an antiplatelet agent, inhibiting platelet aggregation in vitro.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticonvulsant and antitumor agent.

Industry: It may be used in the development of new materials with specific chemical properties

Wirkmechanismus

The mechanism of action of N-(5-(3-fluorobenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, as an antiplatelet agent, it may inhibit the cyclooxygenase pathway, reducing the production of thromboxane A2 and thereby preventing platelet aggregation. As an anticonvulsant, it may increase the levels of gamma-aminobutyric acid (GABA) in the brain, enhancing inhibitory neurotransmission and reducing seizure activity.

Vergleich Mit ähnlichen Verbindungen

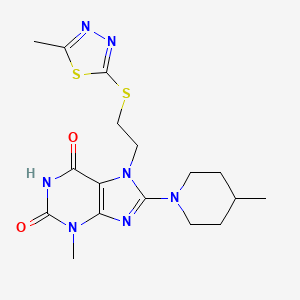

N-(5-(3-Fluorbenzylthio)-1,3,4-thiadiazol-2-yl)-4-fluorbenzamid kann mit anderen Thiadiazol-Derivaten verglichen werden, wie zum Beispiel:

2-(3-Fluorbenzylthio)-4-hydroxy-6-methyl-5-(4-nitrobenzyl)pyrimidin: Diese Verbindung weist ebenfalls eine Fluorbenzylthiogruppe auf, hat aber eine andere Grundstruktur und zusätzliche funktionelle Gruppen.

2-(3-Fluorbenzylthio)-5-(4-pyridyl)-1,3,4-oxadiazol: Diese Verbindung hat eine ähnliche Fluorbenzylthiogruppe, aber einen anderen heterocyclischen Kern, was zu unterschiedlichen chemischen und biologischen Eigenschaften führt

Eigenschaften

IUPAC Name |

4-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS2/c17-12-6-4-11(5-7-12)14(22)19-15-20-21-16(24-15)23-9-10-2-1-3-13(18)8-10/h1-8H,9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBVGJYCBBLEJDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

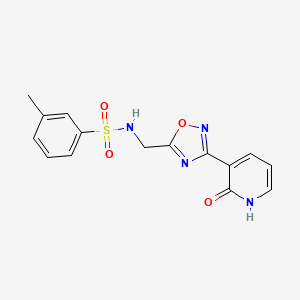

C1=CC(=CC(=C1)F)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2642055.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclobutanecarboxamide](/img/structure/B2642057.png)

![N-(2-{[(dimethylcarbamoyl)methyl]sulfanyl}-6-methylphenyl)prop-2-enamide](/img/structure/B2642058.png)

![2-[2-[2-(5-Methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2642061.png)

![N-({[2,3'-bipyridine]-3-yl}methyl)-1-benzothiophene-2-carboxamide](/img/structure/B2642069.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-(4-propoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2642071.png)